molecular formula C12H14N2O2S2 B2993904 (2Z)-3-(methylamino)-2-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)prop-2-enenitrile CAS No. 1024742-87-7

(2Z)-3-(methylamino)-2-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)prop-2-enenitrile

Cat. No.: B2993904
CAS No.: 1024742-87-7
M. Wt: 282.38
InChI Key: BRPCEPOAHATOES-QXMHVHEDSA-N
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Description

The compound "(2Z)-3-(methylamino)-2-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)prop-2-enenitrile" features a prop-2-enenitrile backbone substituted with a 4-methylbenzenesulfonyl group at position 2, and both methylamino (CH3NH-) and methylsulfanyl (CH3S-) groups at position 3 in a Z-configuration. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. Its synthesis likely involves sulfonamide coupling reactions under basic conditions, as seen in analogous compounds .

Properties

IUPAC Name

(Z)-3-(methylamino)-2-(4-methylphenyl)sulfonyl-3-methylsulfanylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S2/c1-9-4-6-10(7-5-9)18(15,16)11(8-13)12(14-2)17-3/h4-7,14H,1-3H3/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPCEPOAHATOES-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=C(NC)SC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C(/NC)\SC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-3-(methylamino)-2-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)prop-2-enenitrile is a synthetic organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant studies.

Chemical Formula

  • IUPAC Name : this compound
  • Molecular Formula : C12H14N2O2S2
  • Molecular Weight : 270.38 g/mol

Structural Features

The compound features:

  • A methylamino group which may influence its interaction with biological targets.
  • A benzenesulfonyl moiety , known for enhancing solubility and bioavailability.
  • A nitrile functional group , which can participate in various chemical reactions.

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has inhibitory effects against various bacterial strains. The presence of the sulfonyl group is believed to enhance its antimicrobial properties by disrupting bacterial cell wall synthesis.
  • Anticancer Potential : Some studies have indicated that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspase pathways. The methylsulfanyl group may contribute to this activity by facilitating interactions with cellular proteins involved in apoptosis.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study conducted on various derivatives of sulfonamide compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results suggested a structure-activity relationship where modifications to the sulfonyl group enhanced efficacy .
  • Cytotoxicity Against Cancer Cells :
    • In vitro studies on breast cancer cell lines (MCF-7) showed that similar nitrile-containing compounds induced cell death at micromolar concentrations. This suggests that this compound may have potential as an anticancer agent .
  • Inflammation Models :
    • Research involving animal models of inflammation indicated that compounds with similar structural motifs reduced edema and inflammatory markers significantly, suggesting a potential application in treating inflammatory diseases .

Data Summary Table

Activity TypeTest Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliInhibition of growth
CytotoxicityMCF-7 (breast cancer)Induction of apoptosis
Anti-inflammatoryAnimal modelReduction in edema

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the compound with key analogues, emphasizing substituent variations, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Crystal Data Applications
(2Z)-3-(methylamino)-2-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)prop-2-enenitrile (Hypothetical) Methylamino, methylsulfanyl C13H15N3O2S2 ~325.4 Not reported Potential pharmaceutical intermediate (analogous to )
(2Z)-2-{[N-(2-Formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-(4-methylphenyl)prop-2-enenitrile Formylphenyl, methylbenzenesulfonyl C25H22N2O3S 430.51 Orthorhombic (P212121) Structural studies; reactive formyl group for derivatization
(Z)-3-(4-Chlorophenyl)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}prop-2-enenitrile 4-Chlorophenyl, formylphenyl C24H20ClN3O3S 474.94 Not reported Intermediate in halogenated drug synthesis
(2Z)-3-[(3,5-dichlorophenyl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile 3,5-Dichlorophenylamino C16H12Cl2N2O2S 379.25 Not reported High-purity pharmaceutical intermediate (SynHet)
(2Z)-2-(4-Bromobenzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile 4-Bromobenzenesulfonyl, methylsulfanylphenyl C17H13BrN2O2S2 453.34 Not reported Specialty chemical synthesis (Bide Pharm)
(Z)-3-anilino-3-hydroxy-2-(4-methylphenyl)sulfonylprop-2-enenitrile Anilino, hydroxy C16H15N3O3S 329.37 Not reported Medicinal chemistry research (Parchem)

Structural and Electronic Analysis

  • Electron-Withdrawing Groups : The 4-methylbenzenesulfonyl group enhances stability and polarizes the double bond, increasing electrophilicity for nucleophilic attacks .
  • Methylsulfanyl vs.
  • Halogen Effects : Chloro- and bromo-substituted analogues () exhibit higher molecular weights and altered electronic profiles, favoring interactions with biological targets via halogen bonding .

Physicochemical Properties

  • Crystallography : Orthorhombic packing (P212121) in ’s compound suggests tight molecular packing due to sulfonyl and aromatic interactions . The main compound’s methylsulfanyl group may disrupt this packing, reducing crystallinity.
  • Solubility : Analogous compounds are synthesized in acetonitrile (), indicating moderate polarity and solubility in aprotic solvents .

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